molecular formula C8H7N3O2 B1488333 4-amino-1H-indazole-5-carboxylic acid CAS No. 81115-63-1

4-amino-1H-indazole-5-carboxylic acid

Cat. No.: B1488333
CAS No.: 81115-63-1
M. Wt: 177.16 g/mol
InChI Key: HBADENBPCXQSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Biochemical Analysis

Biochemical Properties

1H-Indazole-5-carboxylic acid, 4-amino- plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction between 1H-Indazole-5-carboxylic acid, 4-amino- and COX-2 involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- has been found to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 1H-Indazole-5-carboxylic acid, 4-amino- has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Moreover, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function . The impact of 1H-Indazole-5-carboxylic acid, 4-amino- on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 1H-Indazole-5-carboxylic acid, 4-amino- involves its interaction with specific biomolecules at the molecular level . This compound binds to the active sites of enzymes, such as COX-2, leading to enzyme inhibition . The binding interactions are facilitated by the unique structural features of 1H-Indazole-5-carboxylic acid, 4-amino-, which allow it to fit precisely into the enzyme’s active site . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indazole-5-carboxylic acid, 4-amino- have been observed to change over time . The stability of this compound is a critical factor in its long-term effects on cellular function . Studies have shown that 1H-Indazole-5-carboxylic acid, 4-amino- remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that 1H-Indazole-5-carboxylic acid, 4-amino- can have sustained effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 1H-Indazole-5-carboxylic acid, 4-amino- vary with different dosages in animal models . At low doses, this compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 1H-Indazole-5-carboxylic acid, 4-amino- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of 1H-Indazole-5-carboxylic acid, 4-amino- in animal models .

Metabolic Pathways

1H-Indazole-5-carboxylic acid, 4-amino- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound has been found to inhibit key metabolic enzymes, such as those involved in the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . Additionally, 1H-Indazole-5-carboxylic acid, 4-amino- can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, further influencing cellular energy production and metabolism .

Transport and Distribution

The transport and distribution of 1H-Indazole-5-carboxylic acid, 4-amino- within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms, involving transporters that recognize its structural features . Once inside the cell, 1H-Indazole-5-carboxylic acid, 4-amino- can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of 1H-Indazole-5-carboxylic acid, 4-amino- within specific tissues are influenced by its interactions with tissue-specific binding proteins .

Subcellular Localization

The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is a key determinant of its activity and function . This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1H-Indazole-5-carboxylic acid, 4-amino- can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of 1H-Indazole-5-carboxylic acid, 4-amino- is essential for its biochemical and cellular effects .

Properties

IUPAC Name

4-amino-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBADENBPCXQSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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